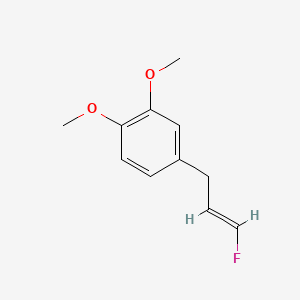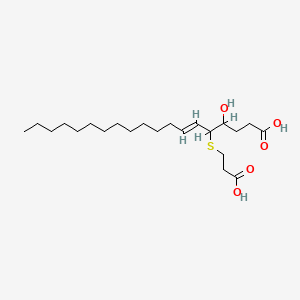
CAAAQ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CAAAQ is a synthetic compound known for its unique chemical structure and properties. It is characterized by the presence of a quinoline ring attached to a peptide chain consisting of three alanine residues, which are protected by a carbobenzoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CAAAQ typically involves the stepwise assembly of the peptide chain followed by the attachment of the quinoline ring. The process begins with the protection of the amino groups of the alanine residues using the carbobenzoxy group. The protected alanine residues are then sequentially coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Finally, the quinoline ring is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
CAAAQ undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The peptide chain can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The carbobenzoxy group can be removed through hydrogenolysis using palladium on carbon as a catalyst
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Palladium on carbon, hydrogen gas
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced peptide chain.
Substitution: Deprotected peptide chain
Wissenschaftliche Forschungsanwendungen
CAAAQ has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of CAAAQ involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, modulating their activity. The quinoline ring is known to intercalate with DNA, potentially leading to the inhibition of DNA replication and transcription. The peptide chain can interact with cellular receptors, influencing signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(N-Carbobenzoxy-alanyl-alanyl-alanylamido)pyridine
- 6-(N-Carbobenzoxy-alanyl-alanyl-alanylamido)isoquinoline
- 6-(N-Carbobenzoxy-alanyl-alanyl-alanylamido)benzene
Uniqueness
CAAAQ is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the quinoline ring with the protected peptide chain enhances its stability and specificity in various applications .
Eigenschaften
CAS-Nummer |
84614-60-8 |
|---|---|
Molekularformel |
C26H29N5O5 |
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-[[(2S)-2-aminopropanoyl]-[(2S)-1-oxo-1-(quinolin-6-ylamino)propan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C26H29N5O5/c1-16(27)24(33)31(25(34)17(2)29-26(35)36-15-19-8-5-4-6-9-19)18(3)23(32)30-21-11-12-22-20(14-21)10-7-13-28-22/h4-14,16-18H,15,27H2,1-3H3,(H,29,35)(H,30,32)/t16-,17-,18-/m0/s1 |
InChI-Schlüssel |
PKIIMGRIJRIORH-BZSNNMDCSA-N |
SMILES |
CC(C(=O)N(C(C)C(=O)NC1=CC2=C(C=C1)N=CC=C2)C(=O)C(C)NC(=O)OCC3=CC=CC=C3)N |
Isomerische SMILES |
C[C@@H](C(=O)N([C@@H](C)C(=O)NC1=CC2=C(C=C1)N=CC=C2)C(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3)N |
Kanonische SMILES |
CC(C(=O)N(C(C)C(=O)NC1=CC2=C(C=C1)N=CC=C2)C(=O)C(C)NC(=O)OCC3=CC=CC=C3)N |
| 84614-60-8 | |
Synonyme |
6-(N-carbobenzoxy-alanyl-alanyl-alanylamido)quinoline 6-(N-Cbz-Ala-Ala-Ala-amido)quinoline CAAAQ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,6-Dimorpholino-3-pyridinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1237771.png)
![(2R,5R)-2-[(2R,4R,5R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(3S,5S,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(3S,5S,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B1237774.png)










![5-O-[(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1237787.png)
